molecular formula C18H20N6O2 B5527059 N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B5527059
M. Wt: 352.4 g/mol
InChI Key: GMAZYQQDVLLEAV-UHFFFAOYSA-N
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Description

N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a useful research compound. Its molecular formula is C18H20N6O2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.16477390 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Tumosienė et al. (2012) focuses on the synthesis of azole derivatives, including the synthesis of 1,3,4-oxadiazoles and their antibacterial activity against Rhizobium radiobacter. Although the specific compound N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not mentioned, the research highlights the broader context of azole derivatives' potential in developing antibacterial agents Tumosienė et al., 2012.

Antiepileptic Activity

Another study by Rajak et al. (2013) explores the synthesis of novel limonene and citral-based 1,3,4-oxadiazoles, aiming to meet structural prerequisites indispensable for anticonvulsant activity. This research provides insights into the structural-activity relationships among test compounds and highlights the importance of the oxadiazole moiety in the development of potential antiepileptic drugs Rajak et al., 2013.

Microwave-Assisted Synthesis

Dürüst and Karakuş (2017) report on the microwave-assisted synthesis of novel 1,2,4-oxadiazol-5-ylmethyl-1,2,3-triazoles, demonstrating a method to efficiently create a series of 1,2,3-triazole derivatives. This study illustrates the utility of microwave-assisted synthesis in generating compounds that might share structural similarities with the chemical , underscoring the technique's relevance in modern organic synthesis Dürüst & Karakuş, 2017.

Synthesis of 1,5-Disubstituted 3-Amino-1H-1,2,4-Triazoles

Research by Wong et al. (2013) presents a safe synthesis method for 1,5-disubstituted 3-amino-1H-1,2,4-triazoles from 1,3,4-oxadiazolium hexafluorophosphates. This work highlights a scalable protocol with a broad scope, potentially applicable to the synthesis of related compounds, emphasizing the importance of such methodologies in creating diverse triazole derivatives Wong et al., 2013.

Properties

IUPAC Name

N-[cyclopropyl-(2-methyl-1,2,4-triazol-3-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-24-18(19-11-20-24)16(12-7-8-12)21-14(25)9-10-15-22-17(23-26-15)13-5-3-2-4-6-13/h2-6,11-12,16H,7-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAZYQQDVLLEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C(C2CC2)NC(=O)CCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.